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Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the selection of starting

materials is a pivotal decision that dictates the efficiency of a synthetic route and the ultimate

properties of the target molecule. 2-Methoxy-3-(trifluoromethyl)benzaldehyde has emerged

as a highly valuable and versatile building block. Its utility stems from the unique and

synergistic interplay of its constituent functional groups: the aldehyde, the ortho-methoxy

group, and the meta-trifluoromethyl group.

The trifluoromethyl (-CF3) group is a cornerstone of contemporary drug design, prized for its

ability to enhance crucial pharmacokinetic properties. Its strong electron-withdrawing nature

and steric bulk can increase metabolic stability by blocking sites of oxidation, while its

lipophilicity can improve membrane permeability and binding affinity.[1][2] The methoxy (-

OCH3) group, an electron-donating substituent, and the aldehyde, a key reactive handle,

complete a trifecta of functionality. This arrangement allows for a wide array of chemical

transformations.
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This guide provides a comprehensive technical overview of 2-Methoxy-3-
(trifluoromethyl)benzaldehyde, detailing its physicochemical properties, electronic reactivity,

and core applications in synthesis. It is designed to serve as a practical resource for scientists

leveraging this powerful intermediate to construct complex and high-value molecules.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its effective use in the laboratory. The data below provides a reference for the

identification, handling, and characterization of 2-Methoxy-3-(trifluoromethyl)benzaldehyde.

Table 1: Compound Properties and Identifiers

Property Value Source

CAS Number 1000339-54-7 [3]

Molecular Formula C₉H₇F₃O₂ [3]

Molecular Weight 204.15 g/mol [3]

Synonym
3-(Trifluoromethyl)-o-

anisaldehyde
[3]

Storage Sealed in dry, 2-8°C [3]

Topological Polar Surface Area 26.3 Å² [3]

| Predicted LogP | 2.5265 |[3] |

Spectroscopic Characterization (Anticipated Data)
While specific spectra for this exact compound are not publicly cataloged, its structure allows

for reliable prediction of its key spectroscopic signatures based on well-established principles

and data from analogous compounds.[4][5] Verification of a synthesized or purchased batch

should involve comparison with these expected values.

Table 2: Predicted Spectroscopic Data for Structural Verification

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1592305?utm_src=pdf-body
https://www.benchchem.com/product/b1592305?utm_src=pdf-body
https://www.benchchem.com/product/b1592305?utm_src=pdf-body
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://www.chemscene.com/1000339-54-7.html?productObj=CS-0318942
https://asianpubs.org/index.php/ajchem/article/download/26_5_32/5271
https://pdf.benchchem.com/140/Spectroscopic_and_Synthetic_Profile_of_2_3_4_Trimethoxybenzaldehyde_A_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592305?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Expected Signals Assignment Rationale

¹H NMR

δ ≈ 10.4 ppm (s, 1H)δ ≈ 7.8-
7.4 ppm (m, 3H)δ ≈ 4.0
ppm (s, 3H)

Aldehyde proton (-CHO),
deshielded.Aromatic
protons (H-4, H-5, H-
6).Methoxy protons (-
OCH₃).

¹³C NMR

δ ≈ 189 ppmδ ≈ 160 ppmδ ≈

135-120 ppmδ ≈ 124 ppm (q, J

≈ 272 Hz)δ ≈ 56 ppm

Carbonyl carbon

(C=O).Aromatic carbon

attached to methoxy (C-

2).Other aromatic carbons (C-

1, C-4, C-5, C-

6).Trifluoromethyl carbon (-

CF₃), quartet due to C-F

coupling.Methoxy carbon (-

OCH₃).

FTIR (cm⁻¹)

~2840, ~2740~1705~1600,

~1480~1320, ~1160,

~1120~1270

C-H stretch (aldehyde).Strong

C=O stretch (aromatic

aldehyde).C=C stretch

(aromatic ring).Strong C-F

stretches.C-O stretch (ether).

| Mass Spec. | m/z = 204.15 | [M]⁺ Molecular ion peak. |

Reactivity and Mechanistic Considerations
The synthetic utility of 2-Methoxy-3-(trifluoromethyl)benzaldehyde is governed by the

electronic effects of its substituents. The trifluoromethyl group is a potent electron-withdrawing

group, primarily through its strong inductive effect (-I).[6] This effect, exerted from the meta

position, significantly increases the partial positive charge (δ+) on the aldehyde's carbonyl

carbon. Consequently, the aldehyde is "activated" and becomes highly electrophilic, making it

more susceptible to nucleophilic attack than unsubstituted benzaldehyde.[2]

The ortho-methoxy group is electron-donating via resonance (+M) but can also exert a steric

influence on the reaction center. This combination of electronic activation from the -CF3 group
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and potential steric direction from the -OCH3 group provides a unique platform for controlling

reactivity and selectivity in synthetic transformations.

Electronic influences on the benzaldehyde core.

Core Synthetic Applications and Protocols
The enhanced electrophilicity of 2-Methoxy-3-(trifluoromethyl)benzaldehyde makes it an

ideal substrate for a variety of crucial bond-forming reactions.

Application 1: Claisen-Schmidt Condensation for
Chalcone Synthesis
Causality and Rationale: The Claisen-Schmidt condensation is a robust method for forming

α,β-unsaturated ketones, known as chalcones. These compounds are not only valuable

synthetic intermediates but are also prevalent scaffolds in medicinal chemistry, with some

derivatives acting as potent activators of the Nrf2 signaling pathway, a key regulator of cellular

defense against oxidative stress.[7][8] The high electrophilicity of the title aldehyde ensures

efficient condensation with an enolizable ketone, such as an acetophenone derivative, under

basic conditions.

Reactant Preparation
(Aldehyde + Acetophenone in Ethanol)

Base Addition
(aq. NaOH, dropwise)

Stir Reaction at RT
(Monitor by TLC)

Work-up
(Pour into ice water, acidify)

Upon completion Isolation & Purification
(Filter, then recrystallize)

Pure Chalcone Product

Click to download full resolution via product page

Workflow for Claisen-Schmidt Condensation.

Protocol: Synthesis of a Chalcone Derivative This protocol is adapted from established

procedures for similar substrates.[7][8]

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-
Methoxy-3-(trifluoromethyl)benzaldehyde (1.0 eq.) and an appropriately substituted

acetophenone (1.0 eq.) in 95% ethanol (approx. 4-5 mL per mmol of aldehyde).

Catalyst Addition: While stirring the solution vigorously at room temperature, slowly add an

aqueous solution of sodium hydroxide (10-20 mol%) dropwise over 5 minutes.
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Reaction: Continue stirring the mixture at room temperature. A precipitate may form as the

reaction progresses. Monitor the consumption of the starting materials by Thin-Layer

Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). The

reaction is typically complete within 2-4 hours.

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing

crushed ice and water. Stir for 15 minutes.

Isolation: Acidify the mixture to a neutral pH with dilute HCl to precipitate the product fully.

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove

inorganic salts.

Purification: The crude solid can be purified by recrystallization from a suitable solvent, such

as ethanol, to yield the pure chalcone product.

Application 2: Enantioselective Henry (Nitroaldol)
Reaction
Causality and Rationale: The Henry reaction, or nitroaldol reaction, is a powerful carbon-carbon

bond-forming transformation that creates β-nitro alcohols. These products are exceptionally

versatile intermediates, readily converted into valuable chiral amino alcohols or α-hydroxy

ketones.[9] Using a chiral catalyst, this reaction can be rendered enantioselective, providing

access to optically pure building blocks for pharmaceutical synthesis. The aldehyde's high

reactivity is well-suited for this transformation.

In Situ Catalyst Formation
(Chiral Ligand + Cu(OAc)₂)

Add Aldehyde
(1.0 eq.)

Add Nitroalkane
(e.g., Nitromethane, 10 eq.)

Stir at 25°C
(24h, monitor by TLC)

Quench Reaction
(aq. NH₄Cl)

Upon completion Extraction & Purification
(EtOAc, column chromatography)

Chiral β-Nitro Alcohol

Click to download full resolution via product page

Workflow for Enantioselective Henry Reaction.

Protocol: Enantioselective Synthesis of a β-Nitro Alcohol This protocol is based on a procedure

for a structurally analogous substrate and is expected to be highly applicable.[9]
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Catalyst Formation: In a dry vial, add a chiral bis(β-amino alcohol) ligand (e.g., L4 as

described in the reference, 20 mol%) and Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O,

20 mol%). Add anhydrous ethanol and stir the mixture at room temperature for 30 minutes to

facilitate the in situ formation of the chiral copper catalyst.

Aldehyde Addition: To the resulting catalyst solution, add 2-Methoxy-3-
(trifluoromethyl)benzaldehyde (1.0 eq.).

Nucleophile Addition: Add the nitroalkane (e.g., nitromethane, 10 eq.) to the reaction mixture.

Reaction: Stir the reaction at 25 °C for 24 hours, monitoring its progress by TLC.

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated

aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by flash column chromatography to yield

the chiral β-nitro alcohol. The enantiomeric excess (ee) should be determined by chiral

HPLC analysis.

Role in Drug Discovery and Medicinal Chemistry
The strategic incorporation of 2-Methoxy-3-(trifluoromethyl)benzaldehyde into synthetic

campaigns is a direct investment in the drug-like properties of the final compound. The

trifluoromethyl group is a proven bioisostere for various groups and can profoundly influence a

molecule's conformational preferences and electronic distribution, leading to enhanced binding

at a target receptor.[1]

Its utility has been demonstrated in the synthesis of precursors for a range of biologically active

agents. For instance, related trifluoromethylated aromatic compounds are key components in

the synthesis of potent PI3Kα inhibitors for cancer therapy and activators of the Nrf2 pathway

for cytoprotective applications.[8][10] The presence of the aldehyde handle allows for its direct

integration into diverse molecular scaffolds through reactions like reductive amination, Wittig

olefination, and aldol additions, making it a cornerstone for library synthesis and lead

optimization efforts.
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Enhanced Properties Imparted by -CF₃

2-Methoxy-3-(trifluoromethyl)benzaldehyde
(Starting Building Block)

Key Synthetic Transformations
(e.g., Reductive Amination, Condensation)

Complex Molecular Scaffold
(Diverse Intermediates)

Potential Drug Candidate

Metabolic Stability Binding Affinity
Lipophilicity/

Membrane Permeability

Click to download full resolution via product page

Progression from building block to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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